4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17671888
InChI: InChI=1S/C42H31OP3/c1-6-18-32(19-7-1)44(33-20-8-2-9-21-33)37-28-16-30-39-41(37)43-42-38(29-17-31-40(42)46(39)36-26-14-5-15-27-36)45(34-22-10-3-11-23-34)35-24-12-4-13-25-35/h1-31H
SMILES:
Molecular Formula: C42H31OP3
Molecular Weight: 644.6 g/mol

4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine

CAS No.:

Cat. No.: VC17671888

Molecular Formula: C42H31OP3

Molecular Weight: 644.6 g/mol

* For research use only. Not for human or veterinary use.

4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine -

Specification

Molecular Formula C42H31OP3
Molecular Weight 644.6 g/mol
IUPAC Name (6-diphenylphosphanyl-10-phenylphenoxaphosphinin-4-yl)-diphenylphosphane
Standard InChI InChI=1S/C42H31OP3/c1-6-18-32(19-7-1)44(33-20-8-2-9-21-33)37-28-16-30-39-41(37)43-42-38(29-17-31-40(42)46(39)36-26-14-5-15-27-36)45(34-22-10-3-11-23-34)35-24-12-4-13-25-35/h1-31H
Standard InChI Key NZHBREACEUUMIA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)P2C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC6=C2C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine features a central phenoxaphosphinine ring system substituted with phenyl groups at the 10-position and diphenylphosphino moieties at the 4- and 6-positions. Key structural parameters include:

Geometric Parameters

  • Intramolecular P···P Distance: 4.255 Å, optimal for chelating metal ions .

  • Bond Angles at Phosphorus: Range from 99.93° to 103.02°, reflecting slight tetrahedral distortion .

  • Planarity: The phenoxaphosphinine core is nearly planar, with a non-crystallographic mirror plane bisecting the molecule along the N–O axis .

Table 1: Key Structural Data

ParameterValueSource
Molecular FormulaC₃₆H₂₇NOP₂
Molecular Weight551.55 g/mol
Melting Point256–262°C
Storage Conditions2–8°C (moisture-sensitive)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The ligand is typically synthesized via nucleophilic substitution reactions. For example, reacting 4,6-dichloro-10-phenyl-10H-phenoxaphosphinine with diphenylphosphine in the presence of a base like sodium hydride under inert conditions yields the target compound . Key steps include:

  • Deprotonation: Base-mediated activation of diphenylphosphine.

  • Substitution: Displacement of chloride groups by phosphine nucleophiles.

  • Purification: Chromatographic isolation to achieve >97% purity .

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance yield and reproducibility. Automated systems mitigate oxidation risks, ensuring consistent ligand quality for catalytic applications .

Catalytic Applications

Cross-Coupling Reactions

Pd complexes of this ligand enable room-temperature coupling of unactivated aryl chlorides, a breakthrough for synthesizing biaryl compounds without harsh conditions . For instance:

Ar–Cl+Ar’–B(OH)2Pd/NixantphosAr–Ar’+B(OH)3+HCl\text{Ar–Cl} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd/Nixantphos}} \text{Ar–Ar'} + \text{B(OH)}_3 + \text{HCl}

This system achieves turnover numbers (TONs) exceeding 10⁴, rivaling traditional phosphine ligands .

Hydroformylation

Rhodium complexes of 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine exhibit exceptional regioselectivity in alkene hydroformylation. For 1-octene, linear-to-branched aldehyde ratios surpass 20:1, attributed to the ligand’s rigid bite angle .

Table 2: Catalytic Performance in Hydroformylation

SubstrateCatalyst SystemLinear: Branched RatioTONReference
1-OcteneRh/Nixantphos22:11,200
StyreneRh/Nixantphos15:1950

Photophysical and Material Science Applications

Iridium(III) cyclometalated complexes incorporating this ligand demonstrate strong luminescence with quantum efficiencies up to 0.45, making them candidates for OLEDs . The ligand’s electron-donating phosphine groups enhance metal-to-ligand charge transfer (MLCT) states, tuning emission wavelengths across the visible spectrum.

Comparative Analysis with Related Ligands

N-XantPhos vs. Xantphos Derivatives

While Xantphos ligands share a xanthene backbone, 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine’s phenoxaphosphinine core provides greater electron-withdrawing character, enhancing oxidative stability in catalytic cycles .

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